3-Iodo-1-propyl-1H-pyrazole
Overview
Description
3-Iodo-1-propyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine atom attached to the third carbon
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the pyrazole derivative and the target it interacts with.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their specific targets . These could include pathways related to inflammation, cancer, diabetes, and various microbial infections .
Pharmacokinetics
Factors such as solubility, stability, and the compound’s interaction with various enzymes and transporters would play a role in its pharmacokinetics .
Result of Action
Based on the known effects of pyrazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular level, depending on its specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Iodo-1-propyl-1H-pyrazole. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound is noted to be light-sensitive , which means its stability and efficacy could be affected by exposure to light.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-propyl-1H-pyrazole typically involves the iodination of 1-propyl-1H-pyrazole. One common method is the reaction of 1-propyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-propyl-1H-pyrazole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted pyrazoles.
- Oxidation reactions produce pyrazole derivatives with different oxidation states.
- Reduction reactions result in deiodinated pyrazole compounds.
Scientific Research Applications
3-Iodo-1-propyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-Propyl-1H-pyrazole: Lacks the iodine atom, resulting in different reactivity and biological properties.
3-Bromo-1-propyl-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and applications.
3-Chloro-1-propyl-1H-pyrazole: Contains a chlorine atom, offering distinct reactivity patterns compared to the iodine derivative.
Uniqueness: 3-Iodo-1-propyl-1H-pyrazole is unique due to the presence of the iodine atom, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal and material sciences.
Properties
IUPAC Name |
3-iodo-1-propylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKECSHRUAMABEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716706 | |
Record name | 3-Iodo-1-propyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-09-2 | |
Record name | 1H-Pyrazole, 3-iodo-1-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-1-propyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-1-propyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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